molecular formula C12H13N3O2S B2812883 [(E)-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea CAS No. 477848-40-1

[(E)-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea

Cat. No.: B2812883
CAS No.: 477848-40-1
M. Wt: 263.32
InChI Key: HEBZWMCYHSGLJI-VGOFMYFVSA-N
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Description

[(E)-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea is a chemical compound with the molecular formula C12H13N3O2S It is known for its unique structure, which includes a benzofuran ring, a methoxy group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea typically involves the reaction of 7-methoxy-1-benzofuran-2-carbaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

[(E)-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The methoxy group and thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

[(E)-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(E)-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The benzofuran ring and thiourea moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or therapeutic effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea stands out due to its unique combination of a benzofuran ring, methoxy group, and thiourea moiety This structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-7(14-15-12(13)18)10-6-8-4-3-5-9(16-2)11(8)17-10/h3-6H,1-2H3,(H3,13,15,18)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBZWMCYHSGLJI-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C1=CC2=C(O1)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=CC2=C(O1)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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